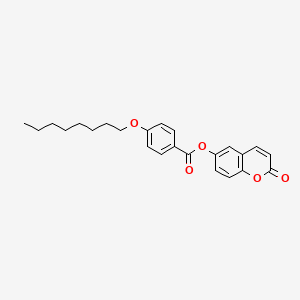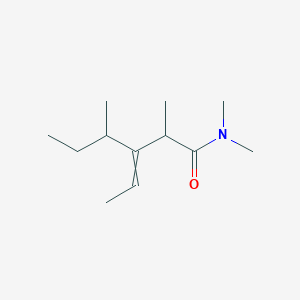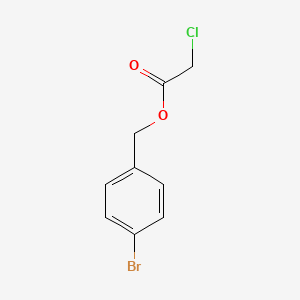![molecular formula C10H6Cl2INOS B14182495 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-16-4](/img/structure/B14182495.png)
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains chlorine, iodine, and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-iodobenzylamine with 3-(2-chloroformyl-ethylsulfonyl)-propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves the inhibition of enzymes that contain thiol groups at their active sites. The compound forms mixed disulfides with these thiol groups, leading to the inactivation of the enzyme. This mechanism is particularly relevant in its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-isothiazolone: Another thiazole derivative with similar antimicrobial properties.
4,5-Dichloro-2-n-octyl-4-isothiazolino-3-one: Used as an antifouling agent in marine paints.
Uniqueness
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Properties
CAS No. |
918108-16-4 |
|---|---|
Molecular Formula |
C10H6Cl2INOS |
Molecular Weight |
386.04 g/mol |
IUPAC Name |
4,5-dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H6Cl2INOS/c11-8-9(12)16-14(10(8)15)5-6-1-3-7(13)4-2-6/h1-4H,5H2 |
InChI Key |
JSIGAXKOZGGADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=C(S2)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)


